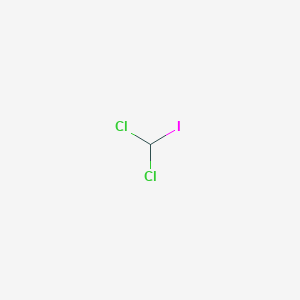

Dichloroiodomethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor . DCIM is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene . It decomposes in contact with air and light .

Synthesis Analysis

There are several known synthesis routes for Dichloroiodomethane. One method involves the reaction of chloroform with sodium iodide . Another method involves the reaction of chloroform with iodoethane . Older methods include distillation of iodoform with phosphorus pentachloride or mercuric chloride .

Molecular Structure Analysis

The molecular formula of Dichloroiodomethane is CHCl2I . The average mass is 210.829 Da and the monoisotopic mass is 209.849991 Da . The molecule contains a total of 4 bonds, including 3 non-H bonds .

Chemical Reactions Analysis

Dichloroiodomethane plays a crucial role in scientific research across multiple disciplines such as organic synthesis, analytical chemistry, and biochemistry. Within organic synthesis, it acts as both a solvent and a reagent for different reactions .

Physical And Chemical Properties Analysis

Dichloroiodomethane has a density of 2.4±0.1 g/cm3, a boiling point of 128.0±8.0 °C at 760 mmHg, and a vapor pressure of 13.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.1±3.0 kJ/mol, and the flash point is 31.2±18.4 °C . The index of refraction is 1.589, and the molar refractivity is 29.3±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Dichloroiodomethane Applications

Dichloroiodomethane (DCIM), with the chemical formula

CHCl2I CHCl_2I CHCl2I

, is a trihalomethane known for its heavy, nonflammable, and pale yellow liquid form. It possesses a chloroform-like odor and is soluble in various organic solvents . Below is a detailed analysis of its unique applications in scientific research:Organic Synthesis: DCIM serves as both a solvent and a reagent in organic synthesis. Its heavy atom allows for efficient use in radical reactions and as a source of iodine in iodination processes. It’s particularly useful in synthesizing monohalocyclopropane derivatives from olefins .

Analytical Chemistry: In analytical chemistry, DCIM is utilized in gas chromatography-high-resolution mass spectrometry for the quantification of trace levels of iodo-THMs in human blood. This application is crucial for assessing human exposure to these compounds .

Biochemistry: DCIM’s role in biochemistry includes its use as a density gradient medium for the separation of cells and subcellular components. Its high density and low viscosity make it ideal for this purpose.

Environmental Monitoring: The compound is monitored in environmental studies due to its presence as a contaminant in disinfected tap water. Understanding its behavior and decomposition in water bodies is essential for water quality assessments .

Photolysis Research: DCIM undergoes photolysis, making it a subject of interest in studies related to the fate and transformation of iodine species in UV irradiation and UV-based advanced oxidation processes .

Wirkmechanismus

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odour .

Target of Action

It is known to exist naturally in the human body , suggesting it may interact with various biological molecules

Mode of Action

It is believed to participate as a reactant in various reactions and can also function as a solvent for diverse compounds . The specifics of its interaction with its targets and any resulting changes are areas of ongoing research.

Biochemical Pathways

Given its presence in the human body and its potential role as a reactant in various reactions , it is likely that it may influence multiple pathways

Pharmacokinetics

It is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene , which may influence its absorption and distribution. Its metabolism and excretion are areas of ongoing research.

Result of Action

Given its potential role as a reactant and solvent , it may influence a variety of molecular processes and cellular functions

Action Environment

Dichloroiodomethane decomposes in contact with air and light . This suggests that environmental factors such as light exposure and oxygen levels may influence its action, efficacy, and stability. It has an estimated half-life of 275 years in water , indicating its potential persistence in aquatic environments.

Safety and Hazards

Exposure to Dichloroiodomethane can cause eye and skin irritation, and prolonged skin exposure can cause severe chemical burns . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

dichloro(iodo)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroiodomethane | |

CAS RN |

594-04-7 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)